molecular formula C14H25NO11 B3028468 beta-D-Galp-(1->3)-D-GalpNAc CAS No. 20972-29-6

beta-D-Galp-(1->3)-D-GalpNAc

Katalognummer: B3028468
CAS-Nummer: 20972-29-6
Molekulargewicht: 383.35 g/mol
InChI-Schlüssel: HMQPEDMEOBLSQB-UITYFYQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-D-Galp-(1->3)-D-GalpNAc is an amino disaccharide consisting of D-galactopyranose at the non-reducing end joined by a (1->3) glycosidic linkage to N-acetyl-D-galactopyranosamine. It has a role as an epitope. It is a D-Galp-(1->3)-D-GalpNAc, a galactosamine oligosaccharide and an amino disaccharide.
Those proteins recognized by antibodies from serum of animals bearing tumors induced by viruses;  these proteins are presumably coded for by the nucleic acids of the same viruses that caused the neoplastic transformation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Studies

  • Synthesis of Glycopeptides : Beta-D-Galp-(1->3)-D-GalpNAc is used in the synthesis of mucin-type O-glycopeptides, which are important for understanding antigenic determinants like the T-antigen (Kinzy & Schmidt, 1987).

  • Enzymatic Synthesis Applications : This compound plays a role in the enzymatic synthesis of complex oligosaccharides, such as the sialyl-LeX-containing hexasaccharide, found on O-linked glycoproteins (Oehrlein, Hindsgaul, & Palcic, 1993).

  • Structural Studies in Bacteriology : Beta-D-Galp-(1->3)-D-GalpNAc is significant in understanding the structure of lipooligosaccharides from bacteria like Haemophilus ducreyi, which has implications in microbiology and immunology (Schweda, Jonasson, & Jansson, 1995).

  • Conformational Studies in Blood Group Antigens : This disaccharide is involved in studies of blood group A and B oligosaccharides, aiding in the understanding of their conformation in biological systems (Azurmendi & Bush, 2002).

  • Role in Parasitic Diseases : It's a key component in synthesizing spacer-containing oligosaccharides, representing glycan structures from parasites like Schistosoma mansoni, thus contributing to parasitology research (Halkes et al., 1998).

Biomedical and Diagnostic Research

  • Cancer Research : This disaccharide is used in the synthesis of tumor-associated carbohydrate antigens, aiding in the study of pancreatic adenocarcinoma (Lubineau, Augé, & Francois, 1992).

  • Diagnostic Applications : Beta-D-Galp-(1->3)-D-GalpNAc-based oligosaccharides have been synthesized for use in diagnostics, specifically in the identification of certain antigens associated with diseases like Schistosoma mansoni infection (Halkes et al., 1998).

Wirkmechanismus

Target of Action

The primary target of the TF epitope, also known as Beta-D-Galp-(1->3)-D-GalpNAc, is the receptor of the adaptive immune system . This compound plays a biological role as an epitope, which is a specific site on an antigen to which an antibody binds .

Mode of Action

The TF epitope interacts with its target by binding to the receptor of the adaptive immune system . This binding triggers an immune response, leading to various changes in the immune system’s function and activity.

Biochemical Pathways

The TF epitope is involved in the immune response pathway . When it binds to the receptor of the adaptive immune system, it triggers a series of biochemical reactions that lead to the activation of the immune response The downstream effects of this activation include the production of antibodies and the activation of immune cells.

Result of Action

The binding of the TF epitope to the receptor of the adaptive immune system results in the activation of the immune response . This can lead to various molecular and cellular effects, including the production of antibodies, the activation of immune cells, and changes in immune function.

Eigenschaften

IUPAC Name

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQPEDMEOBLSQB-UITYFYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943264
Record name Galacto-N-biose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20972-29-6
Record name 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20972-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galacto-N-biose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structure of the TF epitope?

A1: The TF epitope is a disaccharide composed of galactose (Gal) and N-acetylgalactosamine (GalNAc) linked via a beta-(1->3) glycosidic bond. Its chemical name is beta-D-Galp-(1->3)-D-GalpNAc.

Q2: How does the TF epitope interact with other molecules?

A2: The TF epitope is recognized by various carbohydrate-binding proteins, including lectins like galectin-1 [, , , ]. This interaction can lead to downstream effects like cell adhesion, apoptosis, and modulation of tumor cell behavior.

Q3: Is the TF epitope found in healthy tissues?

A3: While primarily considered a tumor-associated antigen, the TF epitope is also expressed in normal tissues, particularly during specific developmental stages or under certain physiological conditions. For example, it's found in the human placenta [, ] and on human oocytes [].

Q4: How is the TF epitope linked to cancer?

A4: The TF epitope is overexpressed in various cancers, including epithelial carcinomas [, , , , ]. This aberrant glycosylation is linked to tumor progression, metastasis, and poor prognosis.

Q5: Can the TF epitope be targeted for cancer therapy?

A5: The TF epitope's overexpression in cancer makes it a potential target for therapies like immunotherapy. Synthetic glycoconjugates mimicking the TF epitope have shown promise as anti-cancer vaccines by stimulating immune responses against tumors [].

Q6: How does TF contribute to tumor metastasis?

A6: Elevated levels of galectins, such as galectin-2, -3, -4, and -8, are found in cancer patients, particularly those with metastases []. These galectins bind to the TF epitope on cancer-associated mucin 1 (MUC1), promoting cancer cell adhesion to blood vessels and potentially facilitating metastasis [].

Q7: What are C-linked disaccharide analogs of the TF epitope?

A7: These are synthetic analogs where the oxygen atom in the glycosidic bond is replaced with a methylene (-CH2-) group [, ]. This modification increases stability against enzymatic degradation, making them potentially more suitable for therapeutic applications like vaccine development.

Q8: What are the challenges in developing TF-based vaccines?

A8: One challenge is the potential for cross-reactivity with normal tissues expressing the TF epitope []. Additionally, optimizing the immunogenicity and efficacy of these vaccines requires further research.

Q9: How does Schistosoma mansoni infection relate to the TF epitope?

A9: Mice infected with the parasite Schistosoma mansoni develop antibodies against the TF epitope due to its presence in the parasite []. This finding highlights the potential for cross-reactivity between parasite antigens and human tumor markers.

Q10: What is the role of human monoclonal antibodies targeting the TF epitope?

A10: Researchers have generated human monoclonal antibodies that specifically bind to the TF antigen []. These antibodies hold potential for diagnostic and therapeutic applications, particularly in the context of cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.